molecular formula C8H4Cl5O2P B14650010 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate CAS No. 52418-01-6

2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate

Cat. No.: B14650010
CAS No.: 52418-01-6
M. Wt: 340.3 g/mol
InChI Key: SEADWJGGKMFUJG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate typically involves the reaction of 2,4-dichlorophenylacetylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer chlorine atoms.

    Substitution: Substituted products with different functional groups replacing chlorine atoms.

Scientific Research Applications

2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone
  • 2-Chlorophenyl phosphorodichloridate
  • 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene

Comparison: 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is unique due to its specific structure, which combines a phosphorodichloridate group with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety. This structural combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Chloro-1-(2,4-dichlorophenyl)ethanone lacks the phosphorodichloridate group, resulting in different reactivity and applications.

Properties

CAS No.

52418-01-6

Molecular Formula

C8H4Cl5O2P

Molecular Weight

340.3 g/mol

IUPAC Name

2,4-dichloro-1-(2-chloro-1-dichlorophosphoryloxyethenyl)benzene

InChI

InChI=1S/C8H4Cl5O2P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H

InChI Key

SEADWJGGKMFUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(Cl)Cl

Origin of Product

United States

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